(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R)-1-amino-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2/t8-/m1/s1 |
InChI Key |
VOQTZJYNVJFIJW-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](CN)O |
Canonical SMILES |
C1CCN(CC1)CC(CN)O |
Origin of Product |
United States |
Contextualization of Chiral Amino Alcohol and Piperidine Architectures
The foundational structure of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol combines two highly valued chemical scaffolds: a chiral 1,3-amino alcohol and a piperidine (B6355638) heterocycle. Both are independently recognized as key building blocks in the synthesis of natural products and pharmaceuticals. conicet.gov.ar
Chiral amino alcohols are crucial synthons that feature prominently in numerous bioactive molecules and are frequently employed as chiral ligands or auxiliaries in asymmetric synthesis. conicet.gov.arnih.gov The 1,3-amino alcohol arrangement, in particular, has been instrumental in the development of asymmetric transformations, including cycloaddition reactions, aldol (B89426) reactions, and various transition-metal-catalyzed processes. conicet.gov.ar The stereoselective synthesis of these compounds is an active area of research, with methodologies ranging from the derivatization of natural chiral pools like amino acids to asymmetric aminohydroxylation and multi-component cycloaddition reactions. diva-portal.orgdiva-portal.org
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids. researchgate.netnih.gov Its presence in a molecule can significantly influence physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com Consequently, piperidine-based scaffolds are central to drug discovery efforts targeting a wide spectrum of diseases, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. researchgate.netnih.govarizona.edu The versatility and importance of this scaffold have driven the development of numerous synthetic strategies for its creation and functionalization. nih.gov
The combination of these two architectures in a single molecule, as seen in this compound, creates a chiral entity with potential for complex molecular interactions, making it a compound of interest for synthetic and medicinal chemistry exploration.
The Enantiomeric Purity Imperative in Advanced Chemical Synthesis Research
In the realm of advanced chemical synthesis, particularly for biologically active molecules, chirality is a critical factor. A chiral compound and its non-superimposable mirror image, or enantiomer, can exhibit vastly different pharmacological, metabolic, and toxicological profiles. nih.govnih.gov This fundamental principle underscores the critical importance of controlling and quantifying the stereochemical outcome of a synthesis.
The measure used to describe the purity of a chiral substance is known as enantiomeric excess (ee). numberanalytics.com It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture. A sample containing an equal amount of both enantiomers is called a racemic mixture and has an ee of 0%, while a sample consisting of only one enantiomer has an ee of 100%. heraldopenaccess.us
Table 1: Illustration of Enantiomeric Excess (ee) | % of Enantiomer R | % of Enantiomer S | Enantiomeric Excess (ee) Calculation | Result | | :--- | :--- | :--- | :--- | | 50% | 50% | |50% - 50%| | 0% ee (Racemic) | | 75% | 25% | |75% - 25%| | 50% ee | | 95% | 5% | |95% - 5%| | 90% ee | | 99.5% | 0.5% | |99.5% - 0.5%| | 99% ee | | 100% | 0% | |100% - 0%| | 100% ee (Enantiopure) |
The precise determination of enantiomeric excess is a crucial task in the development of pharmaceuticals. heraldopenaccess.us Regulatory bodies, such as the U.S. Food and Drug Administration, have established guidelines that emphasize the need to characterize each enantiomer in a chiral drug separately. nih.gov This is because the "inactive" or less active enantiomer is not always benign; it may contribute to side effects or have its own distinct pharmacological activity. numberanalytics.com Therefore, achieving high enantiomeric purity is a primary goal in asymmetric synthesis to ensure the safety, efficacy, and quality of chiral drugs. numberanalytics.com A variety of analytical techniques, including chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, are employed to accurately determine the enantiomeric excess of a compound. heraldopenaccess.usheraldopenaccess.us
Research Trajectories and Potential Applications of the Propan 2 Ol Scaffold
Enantioselective Synthesis Strategies
The creation of the chiral center at the C2 position of 1-amino-3-(piperidin-1-yl)propan-2-ol with the desired (R)-configuration is the primary challenge in its synthesis. Various enantioselective approaches have been explored to achieve this, ranging from catalytic asymmetric reactions to the use of nature's chiral building blocks.
Asymmetric Catalysis Approaches for Chiral Induction
Asymmetric catalysis offers a powerful and atom-economical approach to introduce chirality. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, general and highly effective catalytic methods for the synthesis of chiral 1,2-amino alcohols can be applied. A common strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor. For instance, the asymmetric hydrogenation of α-amino ketones, catalyzed by chiral rhodium or ruthenium complexes, is a well-established method for producing chiral amino alcohols with high enantioselectivity.
Another potent strategy is the asymmetric aminohydroxylation of alkenes. However, this method is more suitable for substrates with a different substitution pattern. The asymmetric ring-opening of a suitable epoxide with an amine, catalyzed by a chiral catalyst, represents a more direct and convergent approach to the target molecule's scaffold.
| Catalyst Type | Substrate Type | Potential Advantages |
| Chiral Rhodium/Ruthenium Complexes | α-Amino Ketones | High enantioselectivity, well-established methodology. |
| Chiral Lewis Acid Catalysts | Epoxides and Amines | Convergent synthesis, direct formation of the amino alcohol. |
Chiral Pool-Based Synthetic Routes
The "chiral pool" strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a plausible chiral precursor is (R)-epichlorohydrin. The synthesis would involve the nucleophilic opening of the epoxide ring of (R)-epichlorohydrin with piperidine (B6355638), followed by the introduction of the amino group at the C1 position.
A reported synthesis of the analogous (S)-3-aminopropane-1,2-diol from (R)-epichlorohydrin illustrates this principle. The process involves the reaction of (R)-epichlorohydrin with acetone in the presence of a Lewis acid to form a protected chlorodiol. Subsequent displacement of the chloride with an azide, followed by reduction, yields the desired amino alcohol after deprotection. A similar sequence, substituting the final reduction and deprotection with a method to introduce the piperidine moiety, could be envisioned for the target molecule.
Diastereoselective Synthesis and Separation Techniques
When an asymmetric synthesis is not directly feasible, a diastereoselective approach followed by separation of the diastereomers can be employed. This often involves reacting a racemic precursor with a chiral auxiliary to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography.
For 1-amino-3-(piperidin-1-yl)propan-2-ol, one could envision the reaction of a racemic precursor with a chiral acid to form diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the desired diastereomer can be treated with a base to liberate the enantiomerically pure amine.
Another powerful separation technique is enzymatic kinetic resolution, which is discussed in the following section.
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biocatalysts. A notable application for the synthesis of a direct precursor to the target molecule is the lipase-catalyzed kinetic resolution of racemic (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net
In this process, a racemic mixture of the chlorohydrin is subjected to transesterification using a lipase, such as that from Pseudomonas aeruginosa, in the presence of an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer (typically the (S)-enantiomer), leaving the other enantiomer ((R)-1-chloro-3-(piperidin-1-yl)propan-2-ol) unreacted and thus enantiomerically enriched. researchgate.net The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-enantiomer by chromatography. This method has been shown to provide the desired (R)-chlorohydrin with high enantiomeric excess (ee). researchgate.net
The subsequent conversion of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol to this compound can be achieved through standard chemical transformations, such as substitution of the chlorine atom with an amino group or a precursor thereof.
Table 1: Lipase-Catalyzed Kinetic Resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol researchgate.net
| Enzyme Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (R)-alcohol (eeS, %) |
| Pseudomonas aeruginosa Lipase (PAL) | Vinyl acetate | Toluene/[BMIM][BF4] | ~50 | >99 |
Asymmetric Transfer Hydrogenation Methods for β-Amino Alcohols
Asymmetric transfer hydrogenation (ATH) is a valuable and practical method for the enantioselective reduction of ketones, offering a safer and more convenient alternative to high-pressure hydrogenation. This technique typically employs a chiral transition metal catalyst (e.g., based on ruthenium or rhodium) and a hydrogen donor such as isopropanol or formic acid.
For the synthesis of this compound, ATH could be applied to the corresponding α-amino ketone precursor, 1-amino-3-(piperidin-1-yl)propan-2-one. The chiral catalyst would stereoselectively deliver a hydride to the carbonyl group, yielding the desired (R)-amino alcohol. While specific catalysts for this exact substrate are not detailed in the available literature, numerous highly efficient catalyst systems have been developed for the ATH of a wide range of α-amino ketones, often achieving excellent yields and enantioselectivities. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving the desired stereochemical outcome.
Precursor Synthesis and Transformation Reactions
The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors. The most common starting materials for the synthesis of 1-amino-3-(piperidin-1-yl)propan-2-ol are epichlorohydrin and piperidine.
The reaction of piperidine with epichlorohydrin (2-(chloromethyl)oxirane) directly yields the racemic (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net This reaction is a nucleophilic ring-opening of the epoxide by the secondary amine, followed by an intramolecular cyclization and a subsequent ring-opening by the chloride ion, or a direct nucleophilic attack of the amine on the epoxide followed by reaction with the chloromethyl group. This racemic chlorohydrin serves as the substrate for the enzymatic resolution described in section 2.1.4.
Alternatively, 1-(oxiran-2-ylmethyl)piperidine can be synthesized as a key intermediate. This epoxide can be prepared by reacting piperidine with epichlorohydrin under basic conditions. The subsequent ring-opening of this epoxide with an ammonia equivalent would then yield the target 1-amino-3-(piperidin-1-yl)propan-2-ol. The stereochemistry of the final product would depend on the stereochemistry of the starting epoxide and the regioselectivity of the ring-opening reaction.
For the asymmetric transfer hydrogenation route, the precursor 1-amino-3-(piperidin-1-yl)propan-2-one would be required. The synthesis of this α-amino ketone could potentially be achieved from 1-chloro-3-(piperidin-1-yl)propan-2-ol via oxidation of the secondary alcohol to a ketone, followed by displacement of the chlorine with an amino group.
Table 2: Key Precursors and Their Synthesis
| Precursor | Starting Materials | Synthetic Method |
| (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol | Piperidine, Epichlorohydrin | Nucleophilic addition/ring-opening |
| 1-(Oxiran-2-ylmethyl)piperidine | Piperidine, Epichlorohydrin | Nucleophilic substitution under basic conditions |
| 1-Amino-3-(piperidin-1-yl)propan-2-one | 1-Chloro-3-(piperidin-1-yl)propan-2-ol | Oxidation followed by amination |
Synthesis of Chiral Epoxide Precursors, e.g., from Epichlorohydrin
A cornerstone of synthesizing chiral β-amino alcohols is the use of enantiomerically pure epoxide precursors. researchgate.net (R)-epichlorohydrin is a readily available and versatile chiral building block for this purpose. niscpr.res.inniscpr.res.in The synthesis of chiral epoxides can be approached through several strategies, including asymmetric epoxidation of allylic alcohols and kinetic resolution of racemic epoxides.
Enzymatic approaches offer a highly selective route to chiral epichlorohydrin. psu.edu For instance, haloalcohol dehalogenases and epoxide hydrolases can be used for the kinetic resolution of racemic epichlorohydrin, providing access to the desired enantiomer with high enantiomeric excess (e.e.). psu.edu Another method involves the conversion of a prochiral compound, such as 3-chloropropene, into a chiral epoxide using an asymmetric induction catalyzed by enzymes like chloroperoxidase. psu.edu
A common chemical pathway starts from (R)-epichlorohydrin, which can be converted into other key chiral intermediates. For example, reaction with acetone catalyzed by boron trifluoride etherate yields (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.in This intermediate protects the diol functionality, allowing for subsequent nucleophilic substitution at the chloromethyl group, which ultimately introduces the amino functionality after deprotection. niscpr.res.in
| Starting Material | Method | Key Reagent/Catalyst | Resulting Precursor | Reference |
|---|---|---|---|---|
| Racemic Epichlorohydrin | Enzymatic Kinetic Resolution | Epoxide Hydrolase | (R)- or (S)-Epichlorohydrin | psu.edu |
| (R)-Epichlorohydrin | Acetal Protection | Acetone, BF3·OEt2 | (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | niscpr.res.in |
| 3-Chloropropene | Asymmetric Epoxidation | Chloroperoxidase | Chiral Epichlorohydrin | psu.edu |
Nucleophilic Ring-Opening Reactions with Piperidine Derivatives
The central step in constructing the this compound scaffold is the nucleophilic ring-opening of a suitable chiral epoxide. researchgate.netnih.gov This reaction is typically an SN2 process, where a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-substituted alcohol. chemistrysteps.com
In this synthesis, piperidine acts as the nitrogen nucleophile. The reaction of a chiral precursor like (R)-glycidylamine or a related N-protected aziridine with piperidine would lead to the target compound. More commonly, a precursor such as (R)-epichlorohydrin is first reacted with a nitrogen nucleophile that will become the primary amine (e.g., azide or a protected amine), followed by the ring-opening of an intermediate epoxide with piperidine, or vice-versa.
The regioselectivity of the epoxide ring-opening is a critical factor. rsc.org Under basic or neutral conditions, the nucleophile (piperidine) typically attacks the less sterically hindered carbon atom of the epoxide ring. researchgate.netjsynthchem.com For a terminal epoxide derived from epichlorohydrin, this results in the desired 1,3-disubstituted propan-2-ol backbone. The stereochemistry of the reaction is also well-defined; the SN2 attack leads to an inversion of configuration at the site of attack, resulting in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. chemistrysteps.com
Various catalysts can be employed to facilitate the ring-opening reaction, including Lewis acids and enzymes. researchgate.netrsc.orgmdpi.com For instance, lipases have been used to catalyze the ring-opening of epoxides with amines in a continuous-flow system. mdpi.com
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and efficient. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently reported, the principles of MCRs can be applied to assemble similar scaffolds.
For example, an Ugi or Passerini reaction could theoretically be designed to bring together fragments corresponding to the aminopropanol and piperidine moieties. nih.govmdpi.com An Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com One could envision a strategy where a piperidine-containing aldehyde or amine is used as one of the components to build a precursor that can be subsequently converted to the target molecule.
The main challenge in using MCRs for this specific target would be controlling the stereochemistry. However, the use of chiral starting materials or chiral catalysts can induce stereoselectivity in MCRs, making them a viable, albeit complex, approach for synthesizing chiral amino alcohols. nih.gov
Derivatization from Aminopropanol and Piperidine Fragments
An alternative synthetic approach involves the coupling of pre-existing aminopropanol and piperidine fragments. This strategy relies on forming a C-N bond between the piperidine nitrogen and the C3 position of an aminopropanol derivative.
A suitable starting material would be a chiral 3-carbon synthon, such as (R)-3-amino-1,2-propanediol, which can be derived from (R)-epichlorohydrin. niscpr.res.in The primary amino group and one of the hydroxyl groups would need to be appropriately protected. The remaining free hydroxyl group could then be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with piperidine would form the desired C-N bond. A final deprotection step would then yield this compound.
The synthesis of substituted piperidines for such fragment-based approaches can be achieved through various methods, including the reduction of corresponding pyridine precursors or through cyclization reactions. nih.govnih.govrsc.org This modular approach allows for the synthesis of various analogs by simply changing the piperidine derivative used in the coupling step.
Mechanistic Studies of Synthetic Pathways
Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and achieving high stereoselectivity.
Elucidation of Reaction Mechanisms and Intermediates
The key mechanistic step in the synthesis of this compound is the nucleophilic ring-opening of an epoxide. This reaction proceeds via an SN2 mechanism. chemistrysteps.comjsynthchem.com
Under Basic/Neutral Conditions: The nucleophile (e.g., piperidine) directly attacks one of the electrophilic carbon atoms of the epoxide ring. The high ring strain of the three-membered ether provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group. chemistrysteps.com The attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon. This process forms a tetrahedral transition state, which resolves into the ring-opened product upon cleavage of the C-O bond.
Under Acidic Conditions: The epoxide oxygen is first protonated by an acid catalyst. This protonation makes the epoxide a much better electrophile and weakens the C-O bonds. The nucleophile then attacks one of the carbons. In this case, the reaction can have some SN1 character, with the nucleophile attacking the more substituted carbon atom where a partial positive charge is better stabilized. jsynthchem.com
Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help identify reaction intermediates and confirm the structure of the final products. rsc.orgpsu.edursc.org For example, NMR can be used to analyze the interaction between amines and epoxides, confirming the covalent linkage in the product. rsc.orgpsu.edu
Kinetic and Thermodynamic Considerations in Stereoselective Transformations
Achieving the desired (2R) stereochemistry requires careful control over the reaction conditions to favor the desired stereoselective pathway. This involves understanding the kinetic and thermodynamic aspects of the synthesis. iitg.ac.in
Kinetic vs. Thermodynamic Control: In many stereoselective reactions, a kinetically controlled product (formed via the lowest energy transition state) and a thermodynamically controlled product (the most stable product) are possible. iitg.ac.in For the SN2 ring-opening of a chiral epoxide, the reaction is generally under kinetic control. The stereochemical outcome is determined by the transition state energy of the nucleophilic attack, which is highly predictable and leads to inversion of configuration.
Stereoselectivity: The high stereoselectivity of the epoxide ring-opening is a direct consequence of the SN2 mechanism. To obtain the (2R) product, the starting chiral epoxide must have the correct absolute configuration at both stereocenters that will become C2 and C3 of the final product. For instance, starting with an (R)-epoxide and attacking the terminal carbon with piperidine will set the stereocenter at C2 as (R).
Reactive extraction processes have been developed for the resolution of racemic amino alcohols, which rely on stereoselective thermodynamic and kinetic processes to achieve high enantiomeric excess. nih.gov
| Factor | Kinetic Control | Thermodynamic Control | Relevance to Synthesis |
|---|---|---|---|
| Driving Force | Lowest activation energy barrier | Most stable product formation | Epoxide ring-opening is typically under kinetic control, allowing for predictable stereochemical outcomes. |
| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time, reversible conditions | Low temperatures are often used to ensure high fidelity of the SN2 pathway and prevent side reactions or epimerization. |
| Product | Product formed fastest | Most stable product isomer | The desired (2R) stereoisomer is the kinetic product of the SN2 reaction on a suitable chiral epoxide. |
Role of Catalysts in Enantiocontrol
The stereoselective synthesis of this compound and its stereoisomers is critically dependent on the use of catalysts to control the formation of the desired enantiomer. Both chemical and biological catalysts have been effectively employed to introduce chirality, primarily through the kinetic resolution of racemic mixtures or the asymmetric synthesis from prochiral starting materials. A predominant strategy involves the use of a chiral precursor, such as an (R)-glycidyl derivative, to establish the required stereochemistry early in the synthetic route.
A significant advancement in the enantioselective synthesis of a closely related precursor, (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, has been achieved through chemoenzymatic methods. researchgate.net This intermediate is pivotal for producing analogues of the target compound. The enzymatic kinetic resolution of the racemic alcohol, (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, has been systematically investigated using various lipases as biocatalysts. researchgate.net
In these studies, lipases catalyze the enantioselective acylation of the racemic alcohol, preferentially converting one enantiomer into its corresponding ester and leaving the other enantiomer unreacted and in high enantiomeric purity. The choice of lipase, solvent, and acyl donor has been demonstrated to be crucial for achieving high enantioselectivity and yield. For instance, the use of vinyl acetate as an acyl donor in a biphasic system of an ionic liquid (e.g., [BMIM][BF4]) and toluene has been shown to be effective. researchgate.net
The data presented in the following table summarizes the performance of different lipases in the kinetic resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol. The enantiomeric excess (e.e.) of the unreacted (R)-alcohol and the conversion percentage are key metrics for evaluating the catalyst's effectiveness in this enantiocontrol strategy.
Table 1: Performance of Various Lipases in the Kinetic Resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol
| Catalyst (Lipase) | Acyl Donor | Solvent System | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-alcohol (%) |
| Lipase from Pseudomonas fluorescens (LAK) | Vinyl Acetate | Toluene | 24 | 48 | >99 |
| Lipase from Candida rugosa (CRL) | Vinyl Acetate | Toluene | 72 | 51 | 98 |
| Lipase from Pseudomonas cepacia (PSL) | Vinyl Acetate | [BMIM][BF4]/Toluene | 48 | 50 | 99 |
| Porcine Pancreas Lipase (PPL) | Vinyl Acetate | [BMIM][BF4]/Toluene | 96 | 45 | 92 |
The results highlight that lipases from Pseudomonas species, such as Pseudomonas fluorescens and Pseudomonas cepacia, exhibit excellent enantioselectivity, yielding the desired (R)-enantiomer with very high enantiomeric excess. researchgate.net
Another key strategy for achieving enantiocontrol is through the use of chiral starting materials, such as (R)-(-)-glycidyl nosylate. rsc.org This approach establishes the stereocenter at the beginning of the synthesis. The subsequent nucleophilic ring-opening of this chiral epoxide with piperidine proceeds with high regioselectivity and inversion of configuration at one of the stereocenters, ultimately leading to the desired (2R)-amino alcohol scaffold. While this method relies on a stoichiometric source of chirality rather than a catalytic asymmetric step for the core structure, catalysts can play a role in the efficient and enantioselective synthesis of the chiral glycidyl precursor itself.
The enantioselective synthesis of such chiral epoxides can be achieved through various catalytic methods, including the Sharpless asymmetric epoxidation of allylic alcohols or the Jacobsen-Katsuki epoxidation of unfunctionalized olefins. These well-established catalytic processes provide access to enantiopure epoxides that serve as versatile building blocks for the synthesis of a wide range of chiral molecules, including the precursors to this compound.
Advanced Spectroscopic Techniques for Stereoisomer Differentiation
Spectroscopic methods that are sensitive to chirality are indispensable for differentiating between enantiomers. These techniques exploit the differential interaction of chiral molecules with polarized light or chiral auxiliary agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy is not inherently capable of distinguishing between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for each enantiomer. researchgate.netresearchgate.net For amino alcohols, CSAs like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or chiral calixarenes can be employed. researchgate.net These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers, leading to observable differences in chemical shifts (Δδ). nih.gov Alternatively, derivatization with a CDA, such as Mosher's acid or 2-fluorobenzoylation, creates stable diastereomers with distinct NMR spectra, allowing for not only differentiation but also the assignment of absolute configuration. nih.govacs.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org This technique is highly sensitive to the three-dimensional structure of a molecule, making it a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov The experimental VCD spectrum is typically compared with a spectrum predicted by ab initio calculations, such as Density Functional Theory (DFT), to make an unambiguous stereochemical assignment. wikipedia.orgnih.gov For amino alcohols, VCD has been successfully used to assign specific vibrational bands, such as the OH bending mode, which are sensitive to the molecule's conformation and stereochemistry. nih.gov
Electronic Circular Dichroism (ECD) and Induced Circular Dichroism (ICD): ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light by chiral molecules. While useful, the application can be enhanced through induced CD. For molecules like amino alcohols, complexation with a chiral host, such as a stereoregular poly((4-carboxyphenyl)acetylene), can induce a helical structure in the polymer. acs.org This interaction results in a characteristic split-type ICD signal, the sign of which is directly related to the absolute configuration of the guest amino alcohol. acs.org
Mass Spectrometry (MS): Chiral differentiation by mass spectrometry often involves the formation of diastereomeric complexes with a chiral selector. For instance, noncovalent trinuclear copper complexes have been used to differentiate amino acid stereoisomers. acs.org The resulting diastereomeric cluster ions exhibit different collision cross-sections, allowing them to be separated and distinguished using ion mobility-mass spectrometry (IM-MS). acs.org
| Technique | Principle | Application to Amino Alcohols/Piperidine Derivatives | Key Findings/Advantages |
|---|---|---|---|
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes (non-covalent with CSAs, covalent with CDAs) leading to distinct NMR signals for each enantiomer. researchgate.net | Use of crown ethers, calixarenes, or derivatization with agents like Mosher's acid. researchgate.netnih.gov | Allows for quantification of enantiomeric excess and, with appropriate CDAs, determination of absolute configuration. nih.govacs.org |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. wikipedia.org | Analysis of vibrational modes (e.g., OH bend) sensitive to stereochemistry. nih.gov | Provides definitive absolute configuration when coupled with DFT calculations. nih.govnih.gov |
| Induced Circular Dichroism (ICD) | A chiral analyte induces a CD signal in an achiral host molecule upon complexation. acs.org | Complexation with chiral polymers to produce a CD signal whose sign correlates with the analyte's absolute configuration. acs.org | A sensitive method for stereochemical assignment. acs.org |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of diastereomeric complex ions based on differences in their size, shape, and charge. acs.org | Formation of diastereomeric metal complexes (e.g., with copper) to differentiate enantiomers. acs.org | High sensitivity and ability to resolve chiral isomers in the gas phase. acs.org |
Chromatographic Methods for Enantiomeric Purity Determination
Chromatographic techniques are the most widely used methods for separating enantiomers and determining enantiomeric purity or enantiomeric excess (ee). wvu.edumdpi.com These methods rely on creating a chiral environment where the two enantiomers exhibit different affinities, leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for enantioseparation. The direct approach utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. chiralpedia.com For piperidine derivatives and amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC phases) have demonstrated broad applicability. nih.govresearchgate.net The separation mechanism involves transient diastereomeric interactions between the enantiomers and the CSP, with the stability of these interactions differing for each enantiomer, resulting in different retention times. chiralpedia.com
The indirect approach involves pre-column derivatization of the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the enantiomeric pair into a mixture of diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com For compounds like this compound, which contain primary amine and alcohol groups, derivatization with agents like para-toluenesulfonyl chloride can be employed to introduce a chromophore and create separable diastereomers. nih.govresearchgate.net
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, enantioselective GC is a powerful analytical tool. The separation is achieved using a capillary column coated with a chiral stationary phase. nih.gov Often, derivatization of the analyte, for example, by trifluoroacetylation of amine and alcohol groups, is necessary to increase volatility and improve chromatographic performance. nih.gov
| Method | Approach | Stationary/Mobile Phase | Principle | Relevance |
|---|---|---|---|---|
| Chiral HPLC | Direct | Chiral Stationary Phase (CSP) such as polysaccharide or macrocyclic glycopeptide-based columns. | Differential transient diastereomeric interactions between enantiomers and the CSP. chiralpedia.com | Widely used for resolving piperidine and amino alcohol enantiomers. nih.govresearchgate.net |
| Chiral HPLC | Indirect | Standard achiral column (e.g., C18). google.com | Pre-column derivatization with a CDA creates diastereomers that are separated on an achiral phase. chiralpedia.comnih.gov | Effective for analytes lacking a strong chromophore; derivatization adds one. nih.govresearchgate.net |
| Chiral GC | Direct | Capillary column with a CSP (e.g., Chiraldex GTA). nih.gov | Differential partitioning of enantiomers between the mobile gas phase and the liquid CSP. nih.gov | Suitable for volatile derivatives of the target compound. nih.gov |
Computational Approaches for Stereochemical Assignment and Conformational Analysis
Computational chemistry provides powerful tools that complement experimental data, offering deep insights into the structural and energetic properties of chiral molecules.
Density Functional Theory (DFT) Calculations: DFT has become a standard method for predicting the properties of molecules, including their chiroptical spectra. semanticscholar.org For VCD and ECD spectroscopy, DFT calculations are used to predict the spectra for a given absolute configuration. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of the analyte can be confidently assigned. nih.govnih.gov These calculations are crucial for interpreting the complex vibrational spectra of flexible molecules, which may exist as a mixture of several low-energy conformers in solution.
Conformational Analysis: The biological activity and spectroscopic properties of a molecule are heavily dependent on its preferred conformation(s). Computational methods are used to explore the potential energy surface of a molecule to identify stable conformers. This analysis is essential for understanding intermolecular interactions and for accurately simulating spectroscopic data. For example, theoretical calculations have been used to determine that the interaction between a chiral guest and a polymer host can induce a specific helical structure, a finding that is supported by experimental CD spectra. acs.org For complex systems, these computational models can rationalize the stereochemical outcome of reactions and the mechanisms of chiral recognition. nih.gov
| Approach | Methodology | Application | Significance |
|---|---|---|---|
| Stereochemical Assignment | Density Functional Theory (DFT) calculations to predict VCD and ECD spectra. nih.govsemanticscholar.org | Comparison of predicted spectra with experimental data to determine the absolute configuration of the molecule. wikipedia.orgnih.gov | Provides a non-empirical, reliable method for absolute configuration determination, especially when crystallographic methods are not feasible. |
| Conformational Analysis | Exploration of the molecular potential energy surface to find low-energy conformers. | Predicting the most stable three-dimensional structures of the molecule in different environments (gas phase, solution). acs.org | Essential for understanding structure-activity relationships and for accurate prediction of spectroscopic properties, as spectra are often a population-weighted average of all conformers. mdpi.com |
Chemical Derivatization and Scaffold Exploration Based on 2r 1 Amino 3 Piperidin 1 Yl Propan 2 Ol
Functionalization at the Primary Amino and Secondary Hydroxyl Groups
The primary amino and secondary hydroxyl groups of the (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol scaffold are pivotal for its biological activity and serve as the main anchor points for introducing various functionalities. In the context of DPP-4 inhibitors, the protonated primary amine is critical as it forms a key salt bridge with residues in the S2 pocket of the enzyme. psu.edu
The most common and effective functionalization at the primary amino group is N-acylation . This transformation is a cornerstone in the synthesis of numerous potent inhibitors. For instance, the reaction of the amino group with chloroacetyl chloride is a key step in the synthesis of Vildagliptin, a well-known DPP-4 inhibitor. researchgate.netnih.gov This acylation converts the primary amine into a secondary amide, which then participates in further reactions to build the final drug molecule. The resulting amide moiety can be further modified, but it is the initial acylation that establishes the core structure required for potent inhibition.
While the primary amino group is the main focus for achieving potency, the secondary hydroxyl group also plays a role in molecular recognition and can be functionalized to fine-tune the molecule's properties. Although less common than N-acylation, O-alkylation or esterification of the hydroxyl group can be performed to explore interactions with other regions of the target's binding site or to modify the compound's physicochemical properties, such as solubility and metabolic stability. However, in many potent DPP-4 inhibitors derived from this scaffold, the hydroxyl group is left unmodified, suggesting its importance in forming hydrogen bonds within the enzyme's active site.
Modifications and Substituent Effects on the Piperidine (B6355638) Ring
The piperidine ring of the this compound scaffold is another key area for chemical exploration to enhance biological activity and selectivity. Modifications to this ring can influence the molecule's conformation, lipophilicity, and interactions with the S1 pocket of the DPP-4 enzyme. nih.gov
Research into analogues of DPP-4 inhibitors like Alogliptin has explored the impact of introducing structural constraints and novel substituents on the piperidine ring. One notable strategy involves the creation of spirocyclic systems on the piperidine moiety. psu.edubeilstein-journals.org For example, a spiro-cyclopropyl group can be introduced at a position adjacent to the ring nitrogen. The goal of such a modification is to study how restricting the conformational flexibility of the piperidine ring affects its interaction with the enzyme. beilstein-journals.org The synthesis of these analogues involves building the cyclopropyl (B3062369) ring before the assembly of the piperidine ring itself, demonstrating a complex multi-step synthetic approach. beilstein-journals.org
Design and Synthesis of Analogues and Homologues
The design and synthesis of analogues and homologues of this compound are driven by the need to optimize potency, selectivity, and pharmacokinetic properties. An analogue is a compound that retains the fundamental chemical structure but differs in certain specific regions, such as through the addition or substitution of functional groups. A homologue is a specific type of analogue where the difference is the extension of a carbon chain.
The synthesis of analogues frequently involves multi-step sequences starting from readily available precursors. For instance, creating a novel Alogliptin analogue with a spirocyclic piperidine ring required a nine-step synthesis. This process included the construction of a functionalized cyclopropane (B1198618) ring, followed by Michael addition, N-protection, Dieckmann condensation for piperidine ring formation, and subsequent functional group manipulations to yield the final key intermediate. psu.edu This key piperidine-containing intermediate is then condensed with another heterocyclic component (like a substituted 6-chlorouracil (B25721) derivative) to produce the final drug analogue. psu.edu
Homologation studies, while less commonly reported for this specific scaffold, would involve systematically varying the length of the propan-2-ol chain. For example, synthesizing a series of compounds such as (2R)-1-amino-4-(piperidin-1-yl)butan-2-ol or (2R)-1-amino-5-(piperidin-1-yl)pentan-2-ol would allow researchers to probe the optimal distance and geometry between the critical amino group and the piperidine moiety for enzyme binding. Such studies are crucial for understanding the spatial requirements of the enzyme's active site.
Structure-Activity Relationship (SAR) Studies in Novel Scaffold Discovery
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies have been pivotal in identifying highly potent and selective DPP-4 inhibitors. nih.gov
The primary amino group is consistently identified as a critical pharmacophore. Its acylation to form an amide bond, which is then connected to another chemical moiety, is a recurring theme in potent inhibitors. This N-acyl group and the associated moiety are designed to occupy the S1 pocket of the DPP-4 enzyme.
Modifications to the piperidine ring have shown varied effects on activity. While the unsubstituted piperidine ring is effective, introducing substituents can further optimize interactions. For example, in a study of related piperidine derivatives targeting σ1 receptors, the introduction of an N-methyl group on the piperidine ring led to a significant increase in affinity compared to the unsubstituted (N-H) analogue, highlighting the sensitivity of binding pockets to small alkyl substituents. d-nb.info Conversely, larger N-substituents like N-ethyl resulted in reduced affinity. d-nb.info
The following table summarizes SAR data for σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold, which provides insights into how N-substituents on the piperidine ring can influence biological activity.
| Compound | Piperidine N-Substituent (R1) | Amine Substituent (NR2) | σ1 Affinity Ki (nM) |
|---|---|---|---|
| 4a | H | NHCH2Ph | 165 |
| 13a | Tosyl (Ts) | NHCH2Ph | 57 |
| 18b | CH2CH3 | NHCH2Ph | 129 |
| 18a | CH3 | NHCH2Ph | 7.9 |
Data adapted from a study on σ1 receptor ligands to illustrate substituent effects on a piperidine scaffold. d-nb.info
Computational Chemistry and Molecular Modeling of 2r 1 Amino 3 Piperidin 1 Yl Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate a variety of molecular properties for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Detailed research findings from these calculations would typically include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
The electrostatic potential surface would highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the amino and piperidinyl groups, as well as the oxygen of the hydroxyl group, are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms attached to these heteroatoms would be electron-deficient.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Region of electron donation |
| Energy of LUMO | 1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | 2.8 D | Measure of molecular polarity |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The piperidine (B6355638) ring can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable.
By systematically rotating the rotatable bonds of the propanol (B110389) backbone, a potential energy surface (PES) can be mapped. This map reveals the low-energy, stable conformations of the molecule. The global minimum on the PES represents the most probable conformation in a given environment. Understanding the preferred conformations is essential, as it dictates how the molecule might fit into the binding site of a biological target.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. MD simulations solve Newton's equations of motion for the atoms of the system over time, offering a view of the molecule's flexibility and its interactions with its surroundings.
These simulations can reveal how the molecule's conformation changes over time, the stability of intramolecular hydrogen bonds, and the hydration patterns around the molecule. This information is crucial for understanding how the molecule behaves in a physiological context and how it might approach and interact with a receptor.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of a biological target, ligand-based drug design principles can be applied. Pharmacophore modeling is a key technique in this approach. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity.
For a series of molecules with known activity, a pharmacophore model can be generated by aligning them and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive and negative ionizable groups. For this compound, a hypothetical pharmacophore could include a hydrogen bond donor (the hydroxyl and amino groups), a hydrogen bond acceptor (the nitrogen and oxygen atoms), and a hydrophobic feature (the piperidine ring). This model can then be used to screen virtual libraries for other molecules that fit the pharmacophore and are therefore likely to have similar biological activity.
Molecular Docking Simulations for Hypothetical Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ontosight.aichemscene.commdpi.com If a potential biological target for this compound is identified, molecular docking can be used to simulate its binding to the receptor's active site.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity. The results can provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the amino acid residues of the protein. For instance, similar piperidine-containing compounds have been shown to interact with biological targets through a combination of hydrogen bonds and hydrophobic interactions. ontosight.ai
Table 2: Hypothetical Docking Results of this compound with a Kinase Active Site
| Ligand Group | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Hydroxyl Group | Asp145 | Hydrogen Bond | 2.1 |
| Amino Group | Glu98 | Hydrogen Bond | 2.5 |
| Piperidine Ring | Val34 | Hydrophobic | 3.8 |
| Piperidine Ring | Leu123 | Hydrophobic | 4.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) for a set of molecules with known activities, a predictive model can be developed.
For a series of analogs of this compound, a QSAR model could be constructed to predict their activity based on descriptors such as logP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters. Such models are valuable for exploring the chemical space around a lead compound and for prioritizing the synthesis of new derivatives with potentially improved activity. Studies on other piperidine derivatives have successfully used 3D-QSAR methods like CoMFA and CoMSIA to guide the design of new antagonists. nih.gov
Role of 2r 1 Amino 3 Piperidin 1 Yl Propan 2 Ol As a Chiral Building Block
Application in Asymmetric Organic Synthesis
The primary application of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol in asymmetric synthesis lies in its ability to serve as a chiral starting material for the synthesis of more complex, enantiomerically pure molecules. researchgate.net The inherent chirality of the molecule is transferred through subsequent chemical transformations, allowing for the stereocontrolled synthesis of target compounds, which is crucial in the development of pharmaceuticals where often only one enantiomer exhibits the desired biological activity. yale.edu
The 1,3-aminoalcohol motif is a key structural feature found in numerous natural products and active pharmaceutical ingredients. researchgate.net The presence of both an amino group and a hydroxyl group provides two reactive sites that can be selectively modified. For instance, the primary amine can undergo reactions such as acylation, alkylation, or reductive amination, while the secondary alcohol can be esterified, etherified, or oxidized. The stereocenter between these two functional groups influences the stereochemical outcome of reactions at or near these sites, making it a valuable tool for diastereoselective synthesis.
Table 1: Potential Asymmetric Transformations Using the Amino Alcohol Motif
| Reaction Type | Functional Group Involved | Potential Outcome |
| Asymmetric Alkylation | Amino Group | Introduction of new chiral centers |
| Diastereoselective Reduction | Ketone formed from oxidation of the alcohol | Creation of a second stereocenter |
| Chiral Auxiliary | Temporary attachment to a prochiral substrate | Stereocontrol over reactions on the substrate |
Precursor for the Development of Complex Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of complex heterocyclic systems. nih.gov Heterocycles are core structures in a vast number of biologically active compounds. nih.gov The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form a variety of ring systems.
For example, the 1,3-disposition of the amine and alcohol allows for the construction of six-membered heterocyclic rings. Through carefully chosen reaction sequences, this building block can be converted into chiral piperazines, morpholines, or other complex fused ring systems. The synthesis of such heterocycles often involves activating the hydroxyl group (e.g., by converting it to a leaving group) followed by intramolecular nucleophilic attack by the amino group. Alternatively, the compound can react with bifunctional reagents to form larger heterocyclic structures. This versatility makes it a key starting material for generating libraries of novel heterocyclic compounds for drug discovery. frontiersin.orgrsc.org
Utility in the Synthesis of Chiral Ligands for Catalysis
Chiral amino alcohols are well-established precursors for the synthesis of chiral ligands used in asymmetric catalysis. mdpi.comtcichemicals.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, such as hydrogenation, hydrosilylation, or carbon-carbon bond formation.
This compound possesses two donor atoms—the nitrogen of the amino group and the oxygen of the hydroxyl group—that can chelate to a metal. The compound can be readily derivatized to enhance its coordination properties and create more sophisticated ligand architectures. For example, the primary amino group can be converted into a phosphino-amine or a Schiff base, leading to the formation of potent bidentate or tridentate chiral ligands. The rigid piperidine (B6355638) moiety can also provide steric bulk, which is often crucial for achieving high enantioselectivity in catalytic reactions. The synthesis of PHOX (phosphine-oxazoline) ligands, for example, often starts from chiral amino alcohols, demonstrating a well-established pathway for converting this class of compounds into powerful catalytic tools. mdpi.com
Table 2: Examples of Chiral Ligand Classes Derived from Amino Alcohol Scaffolds
| Ligand Class | Key Structural Feature | Typical Metal Used | Application in Catalysis |
| Oxazaborolidine | Boron-nitrogen-oxygen heterocycle | Boron | Asymmetric ketone reduction mdpi.com |
| PHOX | Phosphine and oxazoline (B21484) donors | Ruthenium, Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation mdpi.com |
| Trost Ligand | Diamine-based phosphine | Palladium | Asymmetric allylic alkylation |
| Salen Ligands | Schiff base from salicylaldehyde | Chromium, Manganese, Cobalt | Asymmetric epoxidation, kinetic resolution |
Scaffold for Combinatorial Library Synthesis and Screening
In modern drug discovery, combinatorial chemistry is used to rapidly generate large numbers of diverse compounds, known as libraries, which can be screened for biological activity. ijpsr.com A scaffold is a core molecular structure upon which various substituents are attached to create this diversity. chimia.ch this compound is an excellent scaffold for combinatorial library synthesis due to its multiple points for diversification. mdpi.com
The molecule has at least two distinct points where different chemical moieties can be introduced:
The Primary Amine (R1): This group can be readily acylated with a diverse set of carboxylic acids or sulfonyl chlorides, or alkylated to introduce a wide range of substituents.
The Secondary Alcohol (R2): This group can be esterified or etherified with another set of diverse building blocks.
This allows for the parallel synthesis of a large library of compounds from a single chiral core. nih.gov For example, reacting the scaffold with 100 different carboxylic acids at the amine and 100 different alcohols (via etherification) at the hydroxyl group could theoretically generate a library of 10,000 unique compounds. The defined stereochemistry of the scaffold ensures that all compounds in the library share the same core stereochemical configuration, which is advantageous for structure-activity relationship (SAR) studies. nih.gov
Table 3: Illustrative Combinatorial Library Generation
| Scaffold Position | Reaction Type | Example Building Blocks | Resulting Functional Group |
| C1-Amine | Acylation | Acetyl chloride, Benzoyl chloride | Amide |
| C1-Amine | Reductive Amination | Acetone, Benzaldehyde | Secondary Amine |
| C2-Alcohol | Esterification | Acetic anhydride, Propionyl chloride | Ester |
| C2-Alcohol | Etherification | Methyl iodide, Benzyl bromide | Ether |
Q & A
Basic Research Questions
Q. What synthetic routes are available for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves the reaction of epichlorohydrin with piperidine to form 1-chloro-3-(piperidin-1-yl)propan-2-ol, followed by amination. Optimization includes controlling reaction temperature (0–5°C for epoxide opening), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Catalytic agents like triethylamine can enhance nucleophilic substitution efficiency. Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane eluent) improves yield .
Q. Which analytical techniques are recommended for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. Refinement with SHELXL (via SHELX suite) ensures accurate bond-length and angle measurements .
- NMR spectroscopy : H and C NMR verify proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm) and stereochemical shifts.
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) to confirm enantiomeric identity .
Q. How can researchers determine the enantiomeric purity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA or IB). Mobile phases like hexane/isopropanol (80:20) with 0.1% diethylamine resolve enantiomers. Retention time differences ≥1.5 min indicate high purity. Alternatively, polarimetry or CD spectroscopy quantifies enantiomeric excess (ee) by comparing optical rotation or ellipticity to standards .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across studies be resolved?
- Methodological Answer :
- Validate assay conditions : Ensure consistent cell lines (e.g., HEK-293 for receptor studies) and buffer pH (7.4 ± 0.2).
- Assess stereochemical integrity : Re-analyze batches via chiral HPLC to rule out racemization during storage .
- Control impurities : Use LC-MS to identify degradants (e.g., oxidation products) that may interfere with activity .
Q. What strategies prevent racemization during large-scale synthesis of the compound?
- Methodological Answer :
- Low-temperature reactions : Perform amination steps at ≤10°C to minimize thermal racemization.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amine to stabilize stereochemistry during coupling reactions.
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediate racemization in real time .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor active sites (e.g., GPCRs). Parameterize force fields for piperidine ring flexibility.
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds with residues like Asp113 in β-adrenergic receptors .
Q. What methodologies detect and quantify degradation products under varying storage conditions?
- Methodological Answer :
- Stability-indicating assays : Develop reverse-phase HPLC methods (C18 column, 0.1% TFA in acetonitrile/water gradient) to separate degradants. Validate specificity via spiked samples.
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor mass loss and degradant formation using LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
